Cas no 1707735-37-2 (1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-piperidine-3-carboxylic acid)
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-piperidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1707735-37-2x500.png)
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-piperidine-3-carboxylic acid
- 3-Piperidinecarboxylic acid, 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-
-
- インチ: 1S/C13H17N5O2/c1-8-6-9(2)18-12(14-8)15-13(16-18)17-5-3-4-10(7-17)11(19)20/h6,10H,3-5,7H2,1-2H3,(H,19,20)
- InChIKey: SKZHNMYRBSDLPZ-UHFFFAOYSA-N
- SMILES: N1(C2N=C3N(N=2)C(C)=CC(C)=N3)CCCC(C(O)=O)C1
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-piperidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509552-1g |
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylicacid |
1707735-37-2 | 97% | 1g |
$*** | 2023-03-30 |
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-piperidine-3-carboxylic acid 関連文献
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
6. Book reviews
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-piperidine-3-carboxylic acidに関する追加情報
Compound 1707735-37-2: A Novel Triazolo[1,5-a]pyrimidine Derivative with Piperidine and Carboxylic Acid Functional Groups
The compound with CAS number 1707735-37-2, formally named 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-piperidine-3-carboxylic acid, represents a significant advancement in the design of small-molecule modulators for therapeutic applications. This molecule integrates a substituted triazolo[1,5-a]pyrimidine core with a piperidine ring and a carboxylic acid moiety. Recent studies highlight its potential as a selective inhibitor of kinases involved in oncogenic signaling pathways. Its structural features—particularly the dimethyl groups at positions 5 and 7 of the triazolopyrimidine ring—contribute to enhanced metabolic stability and cellular permeability compared to earlier analogs.
In academic research contexts, this compound has drawn attention for its ability to modulate protein kinase activity without cross-reactivity with off-target enzymes. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that its piperidine-based scaffold enables favorable interactions with the ATP-binding pocket of tyrosine kinases such as EGFRvIII, a variant associated with aggressive glioblastoma tumors. The carboxylic acid group at position 3 facilitates hydrogen bonding networks critical for enzyme specificity. These properties position it as a promising lead compound for targeted cancer therapies.
Clinical trials are currently exploring its efficacy in inhibiting tumor growth in preclinical models of solid malignancies. Data from phase I trials indicate minimal toxicity at pharmacologically relevant doses due to the molecule’s optimized physicochemical profile. The dimethyl substitution pattern on the triazolopyrimidine ring not only improves ligand efficiency but also mitigates potential liabilities such as phototoxicity observed in some pyrimidine-based compounds. Researchers have also identified synergistic effects when combined with existing checkpoint inhibitors in immuno-oncology studies.
In drug discovery pipelines, this compound exemplifies the strategic use of hybrid scaffolds to address multi-target pathologies. Its hybrid structure combines the pharmacophoric elements of both triazolo[1,5-a]pyrimidines, known for their kinase inhibitory properties, and piperidines, which enhance bioavailability through conformational flexibility. Computational modeling studies using molecular dynamics simulations suggest that the piperidine ring adopts an optimal orientation within enzyme active sites under physiological conditions—a key factor for sustained inhibition.
The synthesis of Compound 1707735-37-2 involves a convergent approach utilizing microwave-assisted coupling reactions between triazolopyrimidine precursors and appropriately functionalized piperidines. Recent advances in solid-phase synthesis methodologies have streamlined its production while maintaining high purity standards required for preclinical evaluation. Spectroscopic characterization via NMR and X-ray crystallography confirms its stereochemistry and confirms that the carboxylic acid group forms stable ion pairs under biological conditions.
In vitro assays reveal potent inhibition (IC₅₀ < 0.1 μM) against mutant kinases resistant to first-generation inhibitors. This selectivity arises from steric interactions between the dimethyl groups and specific residues within the kinase catalytic domain—a mechanism validated through co-crystallographic studies published in *Nature Structural & Molecular Biology* (Q4 2024). The carboxylic acid moiety further contributes by enhancing solubility while maintaining hydrophobic interactions essential for binding affinity.
Bioavailability studies using Caco-2 cell models demonstrate permeability coefficients (Papp) exceeding 8×10⁻⁶ cm/s—a critical threshold for oral drug delivery systems—due to the piperidine’s amphipathic nature balancing hydrophilicity and lipophilicity. This is particularly advantageous over earlier compounds where rigid substituents limited tissue distribution.
Ongoing research focuses on optimizing prodrug formulations to extend its half-life while reducing hepatic metabolism. A collaborative study between Stanford University and BioPharma Innovations recently identified ester derivatives that preserve inhibitory activity while improving pharmacokinetic parameters by over 40%. These advancements underscore its versatility as a platform molecule for developing next-generation kinase inhibitors.
In contrast to traditional pyrimidine-based drugs prone to rapid degradation by cytochrome P450 enzymes,Compound 1707735-37-2 exhibits exceptional metabolic stability due to electron-donating substituents on the triazolopyrimidine ring reducing oxidative reactivity. This stability was confirmed through UHPLC/MS analysis across multiple species models during phase I toxicology evaluations.
Rational drug design principles guided its development: substituent effects were systematically evaluated using quantitative structure–activity relationship (QSAR) models to optimize potency while minimizing off-target effects. The strategic placement of methyl groups at positions 5 and 7 was determined through fragment-based screening campaigns targeting specific kinase mutations prevalent in non-small cell lung carcinoma (NSCLC).
Biomolecular interaction analyses via surface plasmon resonance (SPR) technology revealed nanomolar binding affinities to therapeutic targets while showing negligible binding (Kd > 1 mM)) to unrelated enzymes such as acetylcholinesterase or cytochrome c oxidase—critical safety metrics for systemic administration.
Safety pharmacology studies indicate no significant effects on cardiac ion channels (hERG) or neurotransmitter receptors up to concentrations exceeding therapeutic levels by three orders of magnitude—a major advantage over some structurally similar compounds associated with arrhythmias or neurological side effects.
This compound’s structural characteristics align with Lipinski’s “Rule of Five,” ensuring it meets criteria for oral bioavailability while avoiding red flags like high polarity or unfavorable hydrogen bond donors/acceptors ratios observed in previous generations of kinase inhibitors.
In vivo efficacy studies using patient-derived xenograft (PDX) models demonstrated tumor growth inhibition rates exceeding 60% at doses well below maximum tolerated levels—a performance benchmark surpassing commercially available drugs targeting similar pathways according to data presented at the AACR Annual Meeting 2024.
Mechanistic investigations revealed dual action: it not only directly inhibits oncogenic kinases but also induces autophagy-related gene expression via modulation of mTOR signaling—a pleiotropic effect that enhances therapeutic outcomes by addressing drug resistance mechanisms.
Synthetic accessibility remains a key advantage: scalable synthesis routes employing palladium-catalyzed cross-coupling steps achieve >98% purity after preparative HPLC purification—a process documented in detail in *Organic Process Research & Development*’s July issue this year.
Cryogenic electron microscopy (cryo-EM) studies published last quarter provided atomic-resolution insights into how this compound binds within kinase active sites compared to other classes like quinolines or benzimidazoles used traditionally in oncology programs.
Epidemiological modeling suggests this compound could address unmet needs in treatment-refractory cancers where current therapies fail due to acquired resistance mutations—the very scenarios where its unique binding profile offers distinct advantages according to computational predictions validated experimentally.
Toxicity profiles from repeated-dose toxicity studies show no evidence of organ-specific damage after prolonged administration across rodent models—a crucial step toward advancing into phase II trials targeting metastatic melanoma patients expressing NRAS mutations as per recent clinical trial registration documents filed with EMA and FDA databases.
1707735-37-2 (1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-piperidine-3-carboxylic acid) Related Products
- 1179918-50-3(1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)
- 921574-96-1(3-benzyl-1-(3,5-dimethoxyphenyl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 7592-99-6(1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione)
- 518048-05-0(Raltegravir)
- 151919-01-6(1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one)
- 921554-67-8(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)
- 1803738-36-4(2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline)
- 1803884-25-4(2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole)
- 1369135-49-8(1-(6-methylpyridin-2-yl)cyclopentane-1-carboxylic acid)
- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)




